molecular formula C8H12O3 B6164330 (1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid CAS No. 2694062-99-0

(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No.: B6164330
CAS No.: 2694062-99-0
M. Wt: 156.2
InChI Key:
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Description

(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid: is a bicyclic organic compound with a molecular formula of C8H12O3 . It is characterized by a fused ring structure containing an oxirane (epoxide) ring and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid typically involves the following steps:

  • Epoxidation: : The starting material, 1-methylcyclohexene , undergoes epoxidation using a peracid such as meta-chloroperoxybenzoic acid (m-CPBA) to form the oxirane ring.

  • Hydrolysis: : The resulting epoxide is then hydrolyzed under acidic conditions to introduce the carboxylic acid group, yielding the target compound.

Industrial Production Methods

In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also considered to minimize environmental impact.

Chemical Reactions Analysis

(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid: undergoes various types of chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be further oxidized to form carbon dioxide and water under strong oxidizing conditions.

  • Reduction: : The epoxide ring can be reduced to form a diol using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the epoxide ring, leading to the formation of various derivatives.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: : Aqueous acids or bases, nucleophiles such as alcohols or amines

Major Products Formed

  • Oxidation: : Carbon dioxide (CO2), water (H2O)

  • Reduction: : 1,2-dihydroxy-1-methylcyclohexane

  • Substitution: : Various substituted epoxides or diols

Scientific Research Applications

(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid: has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: : The compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways.

  • Industry: : It can be used as an intermediate in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which (1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit or activate certain enzymes, leading to changes in metabolic processes.

Comparison with Similar Compounds

(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid: can be compared with other similar compounds, such as 1-(methoxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid and bicyclo(2.2.1)heptane-2-carboxylic acid . While these compounds share structural similarities, This compound is unique due to its specific stereochemistry and functional groups, which influence its reactivity and applications.

Properties

CAS No.

2694062-99-0

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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